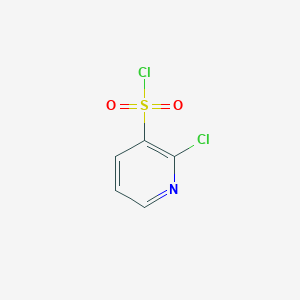

2-chloropyridine-3-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJSIQDQIZEVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436900 | |

| Record name | 2-chloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-06-6 | |

| Record name | 2-chloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloropyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloropyridine-3-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details established synthetic protocols, including a preferred aqueous process, and presents characterization data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

This compound is a versatile chemical building block, notable for its application in the synthesis of various biologically active molecules. Its utility stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides, a common motif in drug candidates. This guide focuses on the practical aspects of its preparation and rigorous characterization, ensuring purity and identity for subsequent synthetic applications.

Synthesis of this compound

The most prevalent and efficient method for the preparation of this compound is a modified Sandmeyer reaction, starting from 3-amino-2-chloropyridine.[1] An alternative, though less common, route involves the oxidative chlorination of 3,3′-dithiobis(2-chloropyridine).[1] This guide will detail two variations of the Sandmeyer approach: a traditional method using acetic acid and a more environmentally friendly and scalable aqueous process.

Aqueous Process for the Formation of this compound

The aqueous process offers significant advantages over the acetic acid method, including improved safety, robustness, and a reduced environmental footprint.[1] The product's low solubility in water allows for its direct precipitation from the reaction mixture, resulting in high yield and purity.[1]

Figure 1: Aqueous Synthesis of this compound.

Synthesis via Oxidative Chlorination

An alternative route to the target compound starts from 3,3′-dithiobis(2-chloropyridine). This method involves the direct oxidative cleavage of the disulfide bond with chlorine gas.

Figure 2: Oxidative Chlorination Synthesis.

Experimental Protocols

Protocol 1: Aqueous Synthesis from 3-Amino-2-chloropyridine[1]

-

Preparation of Sulfur Dioxide Solution: Thionyl chloride (42 mL) is added dropwise over 60 minutes to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C. The solution is then allowed to warm to 15 °C over 17 hours. Copper(I) chloride (1.33 g) and potassium iodide (1.42 g) are added, and the resulting mixture is cooled to -3 °C.

-

Diazotization: In a separate vessel, hydrochloric acid (36% w/w, 135 mL) is added to 3-amino-2-chloropyridine (17.3 g) while maintaining the temperature below 30 °C with ice cooling. The mixture is then cooled to -5 °C. A solution of sodium nitrite (10.0 g) in water (40 mL) is added dropwise over 45 minutes, keeping the temperature between -5 to 0 °C. The resulting slurry is stirred for 10 minutes at -2 °C.

-

Sandmeyer Reaction: The cold diazonium salt slurry is added portion-wise over 75 minutes to the sulfur dioxide solution, maintaining the reaction temperature between -3 to 2 °C.

-

Isolation: The reaction mixture is agitated at 0 °C for 75 minutes. The precipitated solid is collected by vacuum filtration, washed with water (2 x 125 mL), and dried under vacuum at a temperature below 35 °C.

Protocol 2: Oxidative Chlorination of 3,3′-Dithiobis(2-chloropyridine)[1]

-

Dissolution: Hydrochloric acid (36% w/w, 20 mL) is added to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20 °C, followed by the addition of water (5 mL).

-

Chlorination: Chlorine gas is bubbled through the solution for 1 hour, maintaining the temperature between 20-23 °C.

-

Precipitation: Water (25 mL) is added dropwise to the reaction mixture, maintaining the temperature between 20-29 °C, which causes the product to precipitate.

-

Isolation: The mixture is cooled to 20 °C, and the suspended solid is collected by vacuum filtration, washed with water (3 x 25 mL), and dried under vacuum below 35 °C.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The following tables summarize the key characterization data.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |

| Molecular Weight | 212.05 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 42 °C, 51 °C | [1] |

NMR and Mass Spectrometry Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 270 MHz) | δ 7.54−7.58 (m, 1H), 8.45−8.50 (m, 1H), 8.75−8.77 (m, 1H) | [1] |

| ¹³C NMR (CDCl₃, 270 MHz) | δ 123.0, 138.8, 139.1, 148.2, 154.8 | [1] |

| Mass Spec (EI+) | m/z 211 (M⁺), 176 (M - Cl), 112 (M - SO₂Cl), 76 (112 - HCl) | [1] |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

References

An In-depth Technical Guide to 2-Chloropyridine-3-sulfonyl Chloride for Researchers and Drug Development Professionals

An authoritative resource on the physical, chemical, and reactive properties of 2-chloropyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile compound, including detailed experimental protocols and visualizations of its synthetic applications.

Core Physical and Chemical Properties

This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity is enhanced by the chloropyridine ring, making it an excellent component for developing sulfonamide derivatives. The sulfonyl chloride functional group facilitates efficient nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into target molecules. This compound is a solid at room temperature and is noted for its high purity and stability under appropriate storage conditions.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 6684-06-6 | [2] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |

| Molecular Weight | 212.05 g/mol | [2][3] |

| Appearance | Pale yellow solid | |

| Melting Point | 51.1 - 52.8 °C |

Chemical and Safety Properties

The chemical properties and safety information for this compound are crucial for its handling and application in synthesis.

| Property | Value | References |

| Purity | ≥97% | [2] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage | -20°C, sealed storage, away from moisture | [2] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion | [3] |

| Signal Word | Danger | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, offering a practical guide for its preparation in a laboratory setting.

Synthesis from 3-Amino-2-chloropyridine

This protocol outlines the synthesis of this compound from 3-amino-2-chloropyridine.

Procedure:

-

Add hydrochloric acid (36% w/w, 135 mL) to 3-amino-2-chloropyridine (17.3 g) with agitation, maintaining the temperature below 30°C with ice cooling.

-

Cool the reaction mixture to -5°C using an ice/acetone bath.

-

Add a solution of sodium nitrite (10.0 g) in water (40 mL) dropwise over 45 minutes, keeping the temperature between -5°C and 0°C.

-

Cool the resulting slurry to -2°C and stir for 10 minutes.

Synthesis from 3,3′-Dithiobis(2-chloropyridine)

An alternative synthesis route starting from 3,3′-dithiobis(2-chloropyridine) is as follows.

Procedure:

-

Add hydrochloric acid (36% w/w, 20 mL) to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20°C with agitation to form a pale-yellow solution.

-

Add water (5 mL) and bubble chlorine gas through the solution for 1 hour, maintaining the temperature at 20-23°C.

-

Add water (25 mL) dropwise to the reaction mixture, keeping the temperature at 20-29°C.

Applications in Drug Synthesis and Development

This compound is a critical intermediate in the synthesis of a variety of biologically active compounds, including potential anti-inflammatory and antimicrobial agents. Its utility is particularly notable in the development of sulfonamide-containing drugs.

Logical Workflow for Drug Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical sulfonamide-based drug, using this compound as a key starting material. This process is analogous to the synthesis of known diuretics like Torsemide.

Caption: Synthetic pathway of a hypothetical drug from this compound.

Signaling Pathway: Mechanism of Action of Loop Diuretics

Many sulfonamide-based drugs, such as the diuretic Torsemide, function by inhibiting specific ion transporters in the kidney. The diagram below illustrates the mechanism of action of loop diuretics, which represents a potential biological target for drugs synthesized from this compound.

Caption: Inhibition of the Na-K-2Cl cotransporter by loop diuretics.

References

An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-chloropyridine-3-sulfonyl chloride, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis methodologies, reactivity profile, and its significant role in the creation of novel therapeutics.

Core Compound Identification and Properties

This compound is a highly reactive organic compound, distinguished by a pyridine ring substituted with both a chlorine atom and a sulfonyl chloride functional group. This unique arrangement makes it a versatile building block in medicinal chemistry.

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂NO₂S | [3][5] |

| Molecular Weight | 212.05 g/mol | [3][5] |

| Appearance | White to off-white or pale yellow solid/powder | [4] |

| Melting Point | 42-43 °C | |

| Storage Temperature | Freezer (-20°C), under inert atmosphere | [5] |

| InChI Key | MFJSIQDQIZEVJX-UHFFFAOYSA-N | [6] |

| SMILES | Clc1ncccc1S(Cl)(=O)=O | [6] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular method is often dictated by the availability of starting materials, scalability, and safety considerations. Two well-documented methods are presented below.

Synthesis from 3-Amino-2-chloropyridine via Diazotization

A common and effective method involves the diazotization of 3-amino-2-chloropyridine, followed by a copper-catalyzed reaction with a sulfur dioxide source. This aqueous process is advantageous due to its scalability and the precipitation of the product, which simplifies isolation.[1]

The overall workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound from 3-amino-2-chloropyridine.

The causality behind this experimental choice lies in the robust and well-understood nature of the Sandmeyer-type reaction. The initial diazotization of the amine provides a highly reactive diazonium salt. The subsequent introduction of sulfur dioxide in the presence of a copper catalyst facilitates the displacement of the diazonium group and the formation of the desired sulfonyl chloride. The low aqueous solubility of the final product drives the reaction forward and allows for its isolation in high purity by simple filtration.[1]

Synthesis from 3,3'-Dithiobis(2-chloropyridine)

An alternative route involves the oxidative chlorination of 3,3'-dithiobis(2-chloropyridine). This method is direct but requires the handling of chlorine gas, necessitating stringent safety protocols.

The reaction proceeds as follows:

Caption: Synthesis of this compound via oxidative chlorination.

In this process, chlorine gas acts as a powerful oxidizing agent, cleaving the disulfide bond of the starting material. The sulfur atoms are subsequently oxidized and chlorinated to form the sulfonyl chloride moieties. This method can be efficient but requires specialized equipment for handling gaseous chlorine.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most notably by amines, to form stable sulfonamide linkages.

Sulfonamide Formation

The reaction with primary or secondary amines is the most common and medicinally relevant transformation of this compound. This reaction is fundamental to the synthesis of a wide array of pharmaceutical compounds.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, typically scavenged by a base.

Caption: General reaction scheme for sulfonamide synthesis.

The trustworthiness of this protocol is self-validating; the formation of the sulfonamide is often a high-yielding and clean reaction. The progress can be easily monitored by standard analytical techniques such as TLC or LC-MS. The choice of base is crucial to prevent the protonation of the reacting amine, which would render it non-nucleophilic, and to neutralize the HCl byproduct.

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions.[7][8] this compound serves as a key intermediate for introducing the 2-chloropyridine-3-sulfonamide moiety into drug candidates. This moiety can influence the compound's pharmacological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and overall safety profile.

The presence of the chlorine atom on the pyridine ring also offers a handle for further chemical modification, such as through palladium-catalyzed cross-coupling reactions, allowing for the late-stage functionalization of drug candidates.

Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a detailed, step-by-step methodology for the synthesis of a representative sulfonamide using this compound and a primary amine.

Objective: To synthesize N-benzyl-2-chloropyridine-3-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Amine Addition: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). The slight excess of the amine ensures the complete consumption of the sulfonyl chloride.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl or acidic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-chloropyridine-3-sulfonamide.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[6] Reacts with water, potentially liberating toxic gas.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, strong oxidizing agents, bases, and alcohols. For long-term storage, keeping it in a freezer is recommended.[5]

Conclusion

This compound is a cornerstone reagent for the synthesis of sulfonamide-containing molecules, particularly within the pharmaceutical industry. Its well-defined reactivity, coupled with established synthetic routes, ensures its continued importance in the development of new chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, CasNo.6684-06-6 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 3. 6684-06-6 | MFCD05664916 | 2-Chloro-pyridine-3-sulfonyl chloride | acints [acints.com]

- 4. CAS 6684-06-6: this compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloropyridine-3-Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-chloropyridine-3-sulfonyl chloride (CAS No. 6684-06-6). Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a 2-chloropyridine ring and a sulfonyl chloride group. The information herein serves as a valuable resource for the identification and characterization of this molecule in a research and development setting.

Chemical Structure and Properties

-

Molecular Formula: C₅H₃Cl₂NO₂S

-

Molecular Weight: 212.05 g/mol

-

Appearance: Predicted to be a white to off-white powder or solid.

-

General Information: this compound is a heterocyclic organic compound containing a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 3-position. It is a potentially reactive compound, characteristic of sulfonyl chlorides, and serves as an intermediate in organic synthesis.

Spectroscopic Data (Predicted and Representative)

The following tables summarize the expected spectroscopic data for this compound. This data is derived from the known spectral characteristics of 2-chloropyridine and aryl sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.6 - 8.8 | Doublet of doublets | 1H | H-6 |

| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-4 |

| ~ 7.4 - 7.6 | Doublet of doublets | 1H | H-5 |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 - 154 | C-2 (bearing Cl) |

| ~ 148 - 150 | C-6 |

| ~ 140 - 142 | C-4 |

| ~ 135 - 137 | C-3 (bearing SO₂Cl) |

| ~ 123 - 125 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1570 - 1550 | Medium to Strong | C=N and C=C stretching (pyridine ring) |

| 1420 - 1400 | Medium to Strong | C=C stretching (pyridine ring) |

| 1380 - 1360 | Strong | Asymmetric SO₂ stretching |

| 1190 - 1170 | Strong | Symmetric SO₂ stretching |

| ~ 800 - 750 | Strong | C-H out-of-plane bending |

| ~ 700 - 600 | Medium | C-Cl stretching |

| ~ 580 - 560 | Medium | S-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Ion | Notes |

| 211 / 213 / 215 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for two chlorine atoms. |

| 176 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 112 / 114 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 2-chloropyridinyl cation. |

| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample would be dissolved in a volatile solvent and injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to guide their analytical work, interpret experimental results, and confirm the identity and purity of this compound in their synthetic endeavors.

The Advent and Evolution of a Versatile Synthetic Building Block: 2-Chloropyridine-3-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine-3-sulfonyl chloride, a multifaceted heterocyclic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique structural arrangement, featuring a reactive sulfonyl chloride group and a chlorine atom on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide delves into the discovery, historical development, and key applications of this compound, providing a comprehensive resource for professionals in the chemical and life sciences.

Historical Perspective and Discovery

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyridine chemistry. The foundational work on the synthesis of its precursor, 2-chloropyridine, dates back to at least the mid-20th century. For instance, a patent filed in 1963 outlines a process for the preparation of 2-chloropyridine, indicating that the groundwork for its derivatives was being laid during this period. The subsequent exploration of functionalizing the pyridine ring at the 3-position with a sulfonyl chloride group likely emerged from the growing interest in sulfonyl-containing compounds for their diverse biological activities.

The journey to synthesize and utilize this compound and its derivatives has been marked by the development of various synthetic methodologies, each aiming for improved yield, purity, and scalability.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 6684-06-6[1] |

| Molecular Formula | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Solubility | Soluble in various organic solvents[1] |

Spectroscopic Data:

While detailed spectroscopic data from its initial discovery is not available, modern analytical techniques provide a clear characterization of the molecule.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.50-7.60 (m, 1H), 8.45-8.50 (m, 1H), 8.72-8.75 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 123.5, 139.5, 140.0, 149.0, 155.0 |

| Mass Spec (EI⁺) | 211 (M⁺), 176 (M - Cl), 112 (M - SO₂Cl), 76 (112 - HCl) |

Key Synthesis Methodologies

Several synthetic routes to this compound and its primary derivative, 2-chloropyridine-3-sulfonamide, have been developed. These methods are crucial for ensuring a stable supply of this important intermediate.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the oxidative chlorination of a suitable precursor. One documented procedure starts from 3-chloro-2-((phenylmethyl)thio)pyridine.

Experimental Protocol:

-

53.0 grams (0.225 mole) of 3-chloro-2-((phenylmethyl)thio)pyridine are added to 250 ml of acetic acid containing 16.2 grams (0.90 mole) of water.[2]

-

The mixture is cooled in an ice bath, and a stream of chlorine gas is passed through the solution at 10°-15° C for 3.5 hours.[2]

-

The resulting cold acetic acid solution is then poured, with stirring, into a mixture of 180 grams (2.2 moles) of sodium acetate, 500 ml of water, and 250 grams of crushed ice. The sodium acetate serves to convert the 3-chloro-2-pyridine sulfonyl chloride present as the hydrochloride into its free form.[2]

-

The mixture is extracted with methylene chloride, washed with water, and dried over anhydrous sodium sulfate.[2]

-

The methylene chloride extract is evaporated to a volume of 150 ml and cooled to -30° C in a dry ice bath to yield the product.[2]

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Synthesis of 2-Chloropyridine-3-sulfonamide

The corresponding sulfonamide is a key derivative and is often the form in which the pyridine-sulfonyl moiety is incorporated into larger molecules.

Experimental Protocol: The synthesis of 2-chloropyridine-3-sulfonamide can be achieved by reacting 2-chloropyridine with sulfur dioxide and ammonia.[3] While a detailed experimental protocol for this specific direct amidation is not provided in the search results, a common synthetic strategy involves the reaction of the sulfonyl chloride with an ammonia source.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block due to its ability to readily react with nucleophiles, such as amines, to form sulfonamides. This reactivity is central to its application in the synthesis of various biologically active compounds.

Pharmaceutical Applications

The pyridine sulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. While specific blockbuster drugs directly derived from this compound are not prominently highlighted in the literature, its utility as an intermediate is clear. The sulfonamide group can act as a key hydrogen bond donor and acceptor, influencing the binding of a drug molecule to its target receptor or enzyme.

The general importance of sulfonamides as a class of drugs is vast, with applications including antibacterial agents, diuretics, and hypoglycemics. The mechanism of action for sulfonamide antibacterials, for example, involves the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[4]

Logical Relationship of this compound in Drug Synthesis

Caption: Role as a key intermediate in API synthesis.

Agrochemical Applications

The pyridine moiety is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides.[5] this compound serves as a precursor for the synthesis of novel agrochemical agents.[1] The introduction of the sulfonyl group can significantly impact the biological activity, selectivity, and physicochemical properties of the final product.

Conclusion

This compound, though its discovery is not marked by a singular, celebrated event, has steadily grown in importance as a versatile and valuable intermediate in organic synthesis. Its straightforward reactivity and the biological significance of the resulting sulfonamide derivatives have cemented its role in the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactive potential is key to unlocking new avenues for the creation of innovative and impactful molecules. As the demand for novel therapeutic and crop protection agents continues to grow, the utility of this unassuming yet powerful building block is set to endure.

References

- 1. jdkintermediates.com [jdkintermediates.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-pyridine-3-sulfonic acid amide | 38025-93-3 | NBA02593 [biosynth.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Chloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, disposal, and chemical properties of 2-chloropyridine-3-sulfonyl chloride. The content is intended for laboratory personnel and professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a solid, appearing as a pale yellow substance.[1] It is recognized for its high purity and stability, though it is reactive with water.[1] This compound is valuable as an intermediate in organic synthesis due to its versatile reactivity, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6684-06-6 | [1][2] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |

| Molecular Weight | 212.05 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 51.1 - 52.8 °C (124 - 127 °F) | [1] |

| Solubility | Excellent solubility in various organic solvents. | [1] |

| Storage Temperature | -20°C, sealed storage, away from moisture. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Precautionary Statement Codes |

| Skin Corrosion/Irritation | Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| Serious Eye Damage/Eye Irritation | Category 1 | P280, P305+P351+P338, P310 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

| Hazards not otherwise classified (HNOC) | Contact with water liberates toxic gas. | P223 |

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.

-

Specific Hazards: Contact with water liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1]

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling, Storage, and Disposal

Proper handling and storage procedures are critical to maintain the stability of the compound and ensure the safety of laboratory personnel.

-

Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not allow contact with water.[1] Wash hands thoroughly after handling.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from water or moist air.[1] It is recommended to keep the compound refrigerated and stored under an inert atmosphere.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1] Do not allow material to contaminate ground water system.[1]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 3,3′-dithiobis(2-chloropyridine).

Procedure:

-

Add hydrochloric acid (36% w/w, 20 mL) to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20 °C with agitation to form a pale-yellow solution.

-

Add water (5 mL) and bubble chlorine gas through the solution for 1 hour, maintaining the temperature at 20−23 °C.

-

Add water (25 mL) dropwise to the reaction mixture, maintaining the temperature at 20−29 °C. A white solid will precipitate.

-

Cool the mixture to 20 °C and collect the suspended solid by vacuum filtration.

-

Wash the solid with water (3 × 25 mL) and dry under vacuum at a temperature below 35 °C to yield this compound.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

While the synthesis protocol yields a product that precipitates from the reaction mixture, further purification can be achieved by recrystallization if necessary. Given its excellent solubility in various organic solvents, a suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. A common technique for aryl sulfonyl chlorides is extraction into an organic solvent followed by crystallization.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot organic solvent (e.g., a mixture of hexane and ethyl acetate, or toluene).

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Reaction with Nucleophiles: Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides.

General Procedure for Sulfonamide Synthesis:

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask.

-

If the amine is used as a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents) to liberate the free amine.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of this compound (1-1.2 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for a period and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General reaction scheme of this compound with nucleophiles.

Logical Relationships in Safe Handling

A systematic approach to handling hazardous chemicals like this compound is essential to minimize risks. The following diagram illustrates the logical flow of considerations and actions for safe handling.

Caption: Logical workflow for the safe handling of this compound.

References

Solubility of 2-Chloropyridine-3-Sulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, outlining detailed experimental protocols for determining solubility, and providing a logical workflow for these procedures. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvents and to accurately determine its solubility for specific applications.

Introduction

This compound is a reactive compound widely employed as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is demonstrated in the preparation of various therapeutic agents. A thorough understanding of its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development. This guide addresses the current knowledge on its solubility and provides methodologies for its empirical determination.

Qualitative Solubility Profile

Based on available literature and chemical principles, a qualitative solubility profile for this compound has been compiled. The presence of a polar sulfonyl chloride group and a pyridine ring suggests solubility in polar organic solvents. Conversely, its susceptibility to hydrolysis indicates poor solubility and instability in protic solvents like water.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Citations |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polarity of these solvents can solvate the polar sulfonyl chloride and pyridine moieties. Several synthetic procedures described in patents and research articles utilize DCM and THF as reaction solvents for this compound, implying good solubility.[1][2][3] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble (with reaction) | The sulfonyl chloride group is highly susceptible to hydrolysis or alcoholysis, leading to decomposition rather than simple dissolution.[4][5][6] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

The absence of specific quantitative solubility data necessitates empirical determination. The following protocols describe a qualitative and a quantitative method for assessing the solubility of this compound in organic solvents.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (the solid completely dissolves, forming a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).

-

Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)

This method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (4-decimal place)

-

Syringe and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Pre-weighed, dry evaporating dish or vial

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/L or mg/mL.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases - Google Patents [patents.google.com]

- 2. CN114072395A - Heterocyclic compounds and their use in the treatment of helminth infections and diseases - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

Thermodynamic Properties of 2-Chloropyridine-3-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-chloropyridine-3-sulfonyl chloride. Due to a lack of extensive experimental data in publicly accessible literature, this document combines available computational data with established experimental and theoretical methodologies for determining the thermodynamic characteristics of organic compounds. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering insights into the molecule's physical chemistry and providing standardized protocols for potential future experimental validation.

Introduction

This compound (C₅H₃Cl₂NO₂S) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, reaction optimization, and computational modeling of its behavior in various systems. This guide summarizes the currently available data and outlines the standard methodologies for the experimental determination and computational prediction of these essential parameters.

Physicochemical and Computational Data

Table 1: Physicochemical and Computationally Derived Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | --INVALID-LINK--[1] |

| LogP | 1.6625 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Methodologies for Determining Thermodynamic Properties

In the absence of specific experimental data for this compound, this section details the standard experimental and computational protocols used to determine the thermodynamic properties of solid organic compounds.

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion.

-

Methodology: Bomb Calorimetry

-

A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel container, known as a "bomb."

-

The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically.

-

The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.[2]

-

The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, SO₂, N₂).[3] For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure complete oxidation and dissolution of sulfur oxides.[4]

-

The heat capacity of a solid organic compound can be measured using various calorimetric techniques.

-

Methodology: Adiabatic Calorimetry

-

A known mass of the sample is placed in a sample holder within the calorimeter.

-

The sample is cooled to a low temperature (often close to absolute zero).

-

A known quantity of electrical energy is supplied to a heater in thermal contact with the sample, causing a small, incremental increase in temperature.

-

The system is allowed to reach thermal equilibrium after each energy input, and the temperature rise is precisely measured.

-

The heat capacity is calculated at each temperature as the ratio of the energy input to the temperature rise.

-

This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

-

-

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, weighed sample and an inert reference material are placed in separate pans within the DSC instrument.

-

The instrument heats both the sample and the reference at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is directly proportional to the heat capacity of the sample.[5]

-

The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.

-

Methodology: Calorimetric Measurement from Low Temperature

-

The heat capacity (Cp) of the solid is measured as a function of temperature (T) from as low a temperature as possible (e.g., using an adiabatic calorimeter) up to the temperature of interest.

-

The absolute entropy at a given temperature is then calculated by integrating Cp/T from 0 K to that temperature.[6]

-

The integration also needs to account for the entropy changes associated with any phase transitions (e.g., solid-solid transitions, melting, vaporization) that occur within the temperature range.[6]

-

Computational Protocols

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules when experimental data is unavailable.

-

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

-

The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

-

A frequency calculation is then performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule.

-

The translational, rotational, and vibrational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the molecular geometry and the vibrational frequencies using statistical mechanics principles.

-

The electronic energy from the quantum mechanical calculation is used to determine the enthalpy of formation, often through the use of isodesmic reactions or by employing empirical corrections.[4] Ab initio methods can be used to calculate heat capacity and entropy with a reasonable degree of accuracy.[1][7]

-

Potential Synthesis Workflow

While numerous methods exist for the synthesis of sulfonyl chlorides, a plausible route to this compound can be conceptualized based on established chlorination and sulfonation reactions. The following diagram illustrates a potential synthetic pathway.

Caption: A potential two-step synthesis of this compound.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties of this compound. It is evident that there is a significant gap in the experimental data for this compound. The provided computational data offers a preliminary understanding of its physicochemical nature. The detailed experimental and computational protocols outlined herein provide a roadmap for researchers to determine the enthalpy of formation, heat capacity, and entropy of this molecule, thereby enabling more precise and efficient utilization in drug development and chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jpyro.co.uk [jpyro.co.uk]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 2-Chloropyridine-3-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sulfonamides using 2-chloropyridine-3-sulfonyl chloride, a versatile building block in medicinal chemistry. The protocols detailed below, along with the summarized data, offer a guide for the preparation and potential applications of this important class of compounds.

Introduction

This compound is a key intermediate in the synthesis of a variety of sulfonamide derivatives. The presence of the reactive sulfonyl chloride group allows for the facile introduction of a sulfonamide moiety, a privileged scaffold in drug discovery. The chlorine atom on the pyridine ring provides an additional site for diversification, making this reagent particularly valuable for the generation of compound libraries for screening and lead optimization. Sulfonamides derived from this precursor have shown potential as antibacterial agents and as inhibitors of key enzymes such as carbonic anhydrase.

Synthesis of N-Substituted 2-Chloropyridine-3-sulfonamides

The primary method for the synthesis of sulfonamides from this compound is the reaction with a primary or secondary amine in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.

General Experimental Protocol

To a solution of the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added a solution of this compound (1.0 equivalent) in the same solvent dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 2-chloropyridine-3-sulfonamide.

Experimental Workflow: Sulfonamide Synthesis

Caption: General workflow for the synthesis of N-substituted 2-chloropyridine-3-sulfonamides.

Representative Yields

The following table summarizes the yields for the synthesis of various N-substituted 2-chloropyridine-3-sulfonamides based on typical reaction conditions.

| Amine | Product | Yield (%) |

| Aniline | N-phenyl-2-chloropyridine-3-sulfonamide | 85-95 |

| 4-Methylaniline | N-(4-methylphenyl)-2-chloropyridine-3-sulfonamide | 88-96 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chloropyridine-3-sulfonamide | 82-93 |

| Benzylamine | N-benzyl-2-chloropyridine-3-sulfonamide | 90-98 |

| Piperidine | 1-((2-chloropyridin-3-yl)sulfonyl)piperidine | 85-94 |

| Morpholine | 4-((2-chloropyridin-3-yl)sulfonyl)morpholine | 87-96 |

Biological Applications

Sulfonamides are a well-established class of therapeutic agents with diverse biological activities. Derivatives of 2-chloropyridine-3-sulfonamide have been investigated for their potential as antibacterial agents and as carbonic anhydrase inhibitors.

Antibacterial Activity

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Folic acid is an essential nutrient for DNA synthesis and repair, and its inhibition leads to bacteriostasis.

Signaling Pathway: Antibacterial Action of Sulfonamides

Caption: Mechanism of antibacterial action of sulfonamides via inhibition of folic acid synthesis.

The antibacterial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| N-(4-acetylphenyl)-2-chloropyridine-3-sulfonamide | 64 | 128 |

| N-(4-hydroxyphenyl)-2-chloropyridine-3-sulfonamide | 128 | 256 |

| N-(4-chlorophenyl)-2-chloropyridine-3-sulfonamide | 64 | 64 |

| Sulfamethoxazole (Reference) | 16 | 32 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are a major class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

The potency of CA inhibitors is expressed by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following data is for structurally related pyrazolo[4,3-c]pyridine sulfonamides, which provide a good indication of the potential of this class of compounds.[3]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1 | 58.8 | 15.2 | 79.6 | 34.5 |

| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 2 | 66.8 | 18.9 | 105.3 | 45.1 |

| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 3 | 88.3 | 25.4 | 150.7 | 62.8 |

| Acetazolamide (Reference) | 250 | 12.1 | 25.8 | 5.7 |

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of sulfonamide derivatives. The straightforward and efficient synthetic protocols, coupled with the potential for diverse biological activities, make these compounds attractive targets for drug discovery and development. The data presented in these application notes highlight the potential of 2-chloropyridine-3-sulfonamides as antibacterial agents and carbonic anhydrase inhibitors, warranting further investigation into their therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

Application Notes and Protocols for Coupling Reactions with 2-Chloropyridine-3-sulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloropyridine-3-sulfonyl chloride is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The presence of a reactive sulfonyl chloride group allows for the formation of sulfonamides and sulfonate esters, while the 2-chloro-substituted pyridine core offers a handle for further functionalization through cross-coupling reactions. This document provides detailed protocols for the coupling of this compound with primary and secondary amines to yield sulfonamides, a critical functional group in a wide array of therapeutic agents.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines. While specific data for this compound is not extensively published, these conditions are based on well-established procedures for analogous sulfonyl chlorides and serve as a robust starting point for optimization.

| Entry | Amine Nucleophile | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Primary Aliphatic Amine | Pyridine (excess) | DCM | 0 to rt | 2-12 | 70-95 |

| 2 | Secondary Aliphatic Amine | Triethylamine (2.0) | THF | 0 to rt | 4-16 | 65-90 |

| 3 | Aniline | Pyridine (excess) | DCM | rt | 12-24 | 50-85 |

| 4 | N-Methylaniline | DIPEA (2.0) | Acetonitrile | rt to 50 | 12-24 | 45-80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (2.0 equiv or as solvent)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0-1.2 equiv) and the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Addition of Base: If not using pyridine as the solvent, add the base (e.g., triethylamine, 2.0 equiv) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired sulfonamide.

-

Mandatory Visualization

Signaling Pathway/Experimental Workflow

Caption: General experimental workflow for sulfonamide synthesis.

Logical Relationship of Reagents

Caption: Reagent and product relationships in sulfonylation.

The Versatility of 2-Chloropyridine-3-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloropyridine-3-sulfonyl chloride is a highly versatile reagent in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of biologically active sulfonamide derivatives. Its unique structure, featuring a reactive sulfonyl chloride group and a modifiable chloropyridine ring, allows for the facile introduction of various pharmacophores, leading to the development of potent inhibitors of key signaling pathways implicated in inflammation and cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutic agents.

Application in the Synthesis of Selective COX-2 Inhibitors

Derivatives of this compound have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By incorporating the 2-chloropyridylsulfonyl moiety, novel analogues of established drugs like celecoxib can be synthesized, exhibiting potent and selective COX-2 inhibitory activity.

Quantitative Bioactivity Data:

| Compound ID | Target | IC50 (µM)[1] |

| Celecoxib Analogue 10a | COX-1 | 8.3 |

| COX-2 | 0.19 | |

| Celecoxib Analogue 10b | COX-1 | >258 |

| COX-2 | 0.73 | |

| Celecoxib (Reference) | COX-1 | 7.7 |

| COX-2 | 0.07 |

Experimental Protocol: Synthesis of Celecoxib Analogues

A general procedure for the synthesis of celecoxib analogues involves the reaction of this compound with an appropriately substituted pyrazole intermediate.

Protocol:

-

Preparation of the Pyrazole Intermediate: Synthesize the requisite 1,5-diarylpyrazole intermediate according to established literature procedures.

-

Sulfonamide Formation:

-

Dissolve the pyrazole intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired celecoxib analogue.

-

Application in the Development of Anticancer Agents

The 2-chloropyridine-3-sulfonamide scaffold is a promising pharmacophore for the development of novel anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). These kinases are critical components of signaling pathways that regulate tumor angiogenesis, proliferation, and survival.

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors.

Signaling Pathway:

Targeting the p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.

Signaling Pathway:

References

Application Notes: 2-Chloropyridine-3-sulfonyl Chloride as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine-3-sulfonyl chloride is a highly reactive and versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its unique structure, featuring both a reactive sulfonyl chloride group and a functionalized pyridine ring, allows for the facile introduction of diverse chemical moieties, leading to the development of potent herbicides, insecticides, and fungicides. The pyridine scaffold is a common feature in many biologically active molecules, contributing to their efficacy and selectivity. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, with a focus on sulfonylurea herbicides.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. The sulfonyl chloride moiety readily reacts with amines to form the critical sulfonamide linkage, a key structural feature of many potent agrochemicals.

Featured Agrochemicals Derived from this compound Precursors

Several commercial sulfonylurea herbicides are synthesized from precursors that can be derived from this compound. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

| Agrochemical | Class | Target Weed |

| Flazasulfuron | Sulfonylurea Herbicide | Grasses, broad-leaved weeds, and sedges |

| Nicosulfuron | Sulfonylurea Herbicide | Annual and perennial grass weeds in corn |

| Rimsulfuron | Sulfonylurea Herbicide | Grass and broadleaf weeds in maize and potatoes |

Experimental Protocols

General Synthesis of Pyridine Sulfonamides from this compound

This protocol outlines the general procedure for the reaction of this compound with an amine to form a sulfonamide, a key step in the synthesis of many agrochemicals.

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-